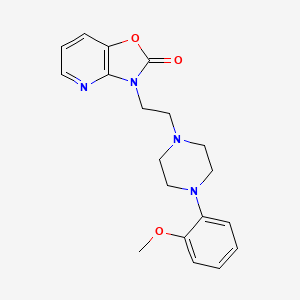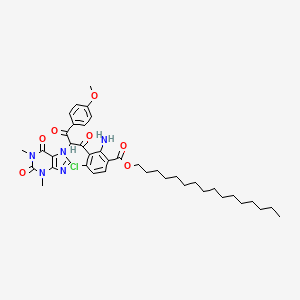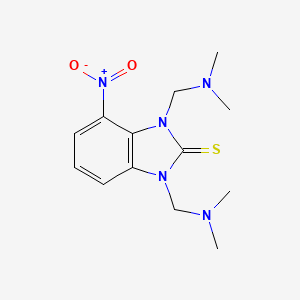
2H-Benzimidazole-2-thione, 1,3-dihydro-1,3-bis((dimethylamino)methyl)-4-nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Bencimidazol-2-tiona, 1,3-dihidro-1,3-bis((dimetilamino)metil)-4-nitro- es un compuesto orgánico complejo que pertenece a la familia del bencimidazol. Este compuesto se caracteriza por la presencia de una estructura central de bencimidazol, que es un compuesto bicíclico formado por anillos de benceno e imidazol fusionados.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2H-Bencimidazol-2-tiona, 1,3-dihidro-1,3-bis((dimetilamino)metil)-4-nitro- generalmente implica reacciones orgánicas de varios pasos. El paso inicial a menudo incluye la formación del núcleo de bencimidazol mediante la condensación de o-fenilendiamina con disulfuro de carbono en condiciones básicas.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Esto incluye el control de la temperatura, la presión y el uso de catalizadores para facilitar las reacciones. El proceso también puede incluir pasos de purificación, como recristalización o cromatografía, para aislar el producto deseado.
Análisis De Reacciones Químicas
Tipos de Reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el grupo tione, lo que lleva a la formación de sulfoxidos o sulfonas.
Reducción: Las reacciones de reducción pueden dirigirse al grupo nitro, convirtiéndolo en un grupo amino.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.
Reducción: Los agentes reductores como el gas hidrógeno con un catalizador de paladio o borohidruro de sodio se utilizan con frecuencia.
Sustitución: Los nucleófilos como los haluros de alquilo o las aminas se pueden utilizar en condiciones básicas para lograr la sustitución.
Productos Principales Formados
Oxidación: Sulfoxidos o sulfonas.
Reducción: Derivados de amino.
Sustitución: Diversos derivados de bencimidazol sustituidos.
Aplicaciones Científicas De Investigación
2H-Bencimidazol-2-tiona, 1,3-dihidro-1,3-bis((dimetilamino)metil)-4-nitro- tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por su potencial como inhibidor o modulador enzimático.
Medicina: Explorado por sus propiedades antimicrobianas y anticancerígenas.
Industria: Utilizado en el desarrollo de materiales avanzados y sensores químicos.
Mecanismo De Acción
El mecanismo de acción de este compuesto depende en gran medida de su interacción con los objetivos biológicos. El grupo nitro puede sufrir biorreducción para formar intermediarios reactivos que interactúan con los componentes celulares. Los grupos dimetilamino pueden facilitar la unión a enzimas o receptores específicos, modulando su actividad. Se sabe que el núcleo de bencimidazol interactúa con los ácidos nucleicos, lo que puede afectar las funciones del ADN y el ARN.
Comparación Con Compuestos Similares
Compuestos Similares
- 2H-Bencimidazol-2-tiona, 5-cloro-1,3-dihidro-1,3-bis(4-morfolinilmetil)-
- 2H-Bencimidazol-2-tiona, 1,3-dihidro-1,3-bis((bis(2-hidroxietil)amino)metil)-5-nitro-
Unicidad
En comparación con compuestos similares, 2H-Bencimidazol-2-tiona, 1,3-dihidro-1,3-bis((dimetilamino)metil)-4-nitro- es único debido a la presencia de grupos tanto dimetilamino como nitro, que confieren reactividad química y actividad biológica distintas. Esta combinación de grupos funcionales permite aplicaciones versátiles en varios campos de la investigación y la industria.
Propiedades
Número CAS |
112094-07-2 |
|---|---|
Fórmula molecular |
C13H19N5O2S |
Peso molecular |
309.39 g/mol |
Nombre IUPAC |
1,3-bis[(dimethylamino)methyl]-4-nitrobenzimidazole-2-thione |
InChI |
InChI=1S/C13H19N5O2S/c1-14(2)8-16-10-6-5-7-11(18(19)20)12(10)17(13(16)21)9-15(3)4/h5-7H,8-9H2,1-4H3 |
Clave InChI |
LIBLALGGZUOTKI-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CN1C2=C(C(=CC=C2)[N+](=O)[O-])N(C1=S)CN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


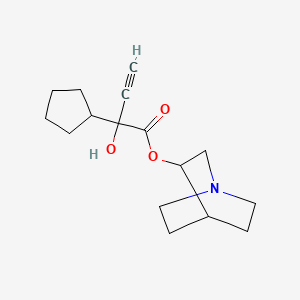
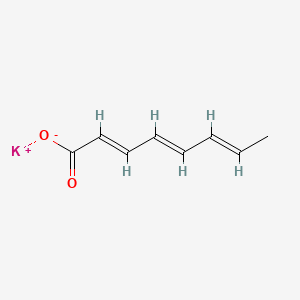

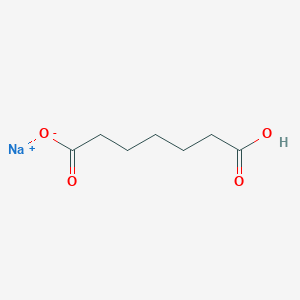

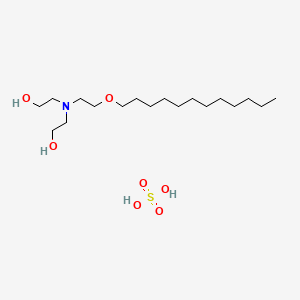
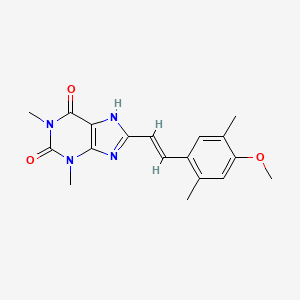
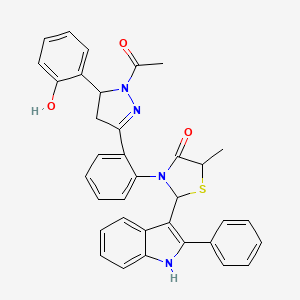
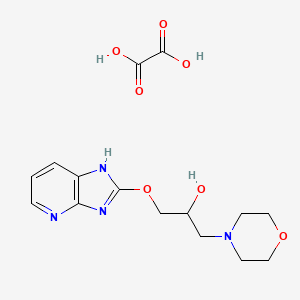
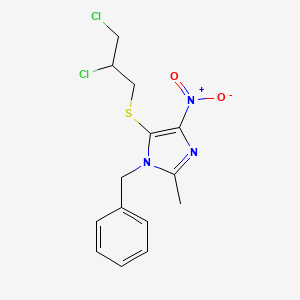
![2-bicyclo[2.2.1]hept-5-enylmethyl phenyl 4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl phosphite](/img/structure/B12736311.png)

